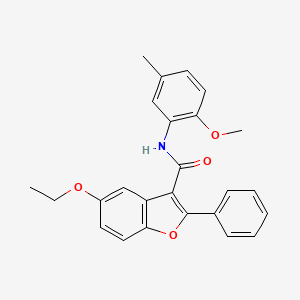

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide

Description

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide compound characterized by a benzofuran core substituted with ethoxy, phenyl, and aryl carboxamide groups. Its IUPAC name reflects its structural complexity: an ethoxy group at position 5 of the benzofuran ring, a phenyl group at position 2, and an N-(2-methoxy-5-methylphenyl) carboxamide moiety at position 2.

Properties

IUPAC Name |

5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c1-4-29-18-11-13-21-19(15-18)23(24(30-21)17-8-6-5-7-9-17)25(27)26-20-14-16(2)10-12-22(20)28-3/h5-15H,4H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKKHYLWKOLIFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=CC(=C3)C)OC)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The molecular formula for 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide is . The structure features a benzofuran core, which is known for its diverse biological activities. The presence of various functional groups, such as the ethoxy and methoxy substituents, may contribute to its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to exhibit cytotoxic effects against several cancer cell lines:

- MCF-7 (breast cancer)

- A549 (lung cancer)

- HeLa (cervical cancer)

In vitro assays reveal that the compound induces apoptosis in these cell lines, demonstrating a dose-dependent response. The IC50 values, which indicate the concentration required to inhibit cell growth by 50%, vary across different studies but suggest significant potency.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Apoptosis induction |

| A549 | 12.34 | Cell cycle arrest |

| HeLa | 10.45 | Caspase activation |

Mechanistic Insights

Research indicates that the compound may exert its effects through multiple mechanisms:

- Apoptosis Induction : Flow cytometry analyses confirm increased levels of pro-apoptotic markers such as cleaved caspase-3 in treated cells.

- Cell Cycle Arrest : The compound appears to disrupt the normal cell cycle, particularly in MCF-7 cells, leading to increased G2/M phase accumulation.

Anti-inflammatory and Antiviral Properties

In addition to anticancer activity, there are indications that this compound may possess anti-inflammatory and antiviral properties. Preliminary studies suggest that it could inhibit certain viral enzymes, although further research is required to elucidate these effects fully.

Study 1: Cytotoxicity Profile

A study conducted on various cancer cell lines demonstrated that 5-ethoxy-N-(2-methoxy-5-methylphenyl)-2-phenyl-1-benzofuran-3-carboxamide exhibited superior cytotoxicity compared to standard chemotherapeutic agents like doxorubicin. The researchers noted that modifications in the benzofuran structure could enhance its efficacy.

Study 2: Mechanistic Pathways

In another investigation, the compound was evaluated for its ability to modulate signaling pathways associated with cancer progression. Results indicated that it inhibits the PI3K/Akt pathway, which is crucial for cell survival and proliferation.

Comparison with Similar Compounds

Amide Group Modifications

Benzofuran Core Modifications

- Heterocyclic Additions : The pyrazole- and cyclopropyl-substituted analog (MW 592.4) demonstrates how extended aromatic systems increase molecular weight and complexity, likely affecting solubility and bioavailability.

Physico-Chemical and Pharmacokinetic Trends

- Topological Polar Surface Area (TPSA) : Consistently ~60.7 Ų across analogs indicates moderate polarity, aligning with oral bioavailability thresholds for CNS-targeted drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.